氰戊菊酯

描述

科学研究应用

氰戊菊酯在科学研究中具有广泛的应用范围:

化学: 用作模型化合物来研究拟除虫菊酯在各种化学反应中的行为。

生物学: 研究其对昆虫生理和抗药性机制的影响。

医学: 用于兽药以控制动物的体外寄生虫。

工业: 用于配制家庭杀虫剂和害虫防治产品

作用机制

氰戊菊酯通过靶向神经细胞中的钠通道发挥杀虫作用。 它延长了钠通道门的开放阶段,导致神经持续兴奋并最终导致昆虫麻痹 . 这种机制与其他拟除虫菊酯类似,但氰戊菊酯的特定立体化学增强了其效力并提高了其选择性。

类似化合物:

- 氯菊酯

- 高效氯氰菊酯

- 溴氰菊酯

- 四氟菊酯

比较: 氰戊菊酯在拟除虫菊酯中是独一无二的,因为它具有独特的立体异构体组成,这增强了其杀虫活性并降低了其对非目标生物的毒性 . 与氯菊酯和高效氯氰菊酯相比,氰戊菊酯对抗药昆虫菌株表现出更高的功效 .

生化分析

Biochemical Properties

Cyphenothrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects, causing prolonged activation of sodium channels, which leads to repetitive nerve impulses and eventual paralysis . Cyphenothrin interacts with voltage-gated sodium channels, altering their normal function and leading to neurotoxic effects . Additionally, it can affect other ion channels, such as voltage-gated calcium and chloride channels, further disrupting cellular homeostasis .

Cellular Effects

Cyphenothrin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In insects, cyphenothrin causes prolonged activation of sodium channels, leading to continuous nerve impulses and paralysis . In mammalian cells, it can cause oxidative stress and disrupt mitochondrial function, leading to increased production of reactive oxygen species (ROS) and lipid peroxidation . These effects can alter gene expression and cellular metabolism, potentially leading to cell death .

Molecular Mechanism

The molecular mechanism of cyphenothrin involves its interaction with voltage-gated sodium channels. Cyphenothrin binds to these channels, causing them to remain open for extended periods, leading to continuous nerve impulses . This prolonged activation disrupts normal neuronal function and results in paralysis and death of the insect . Additionally, cyphenothrin can inhibit the activity of certain enzymes involved in detoxification processes, further enhancing its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyphenothrin can change over time. Cyphenothrin is relatively stable under standard conditions but can degrade when exposed to sunlight, water, and oxygen . Over time, its effectiveness may decrease due to degradation, leading to reduced insecticidal activity . Long-term exposure to cyphenothrin can result in chronic toxicity, affecting cellular function and leading to adverse health effects in non-target organisms .

Dosage Effects in Animal Models

The effects of cyphenothrin vary with different dosages in animal models. At low doses, cyphenothrin can cause mild neurotoxic effects, such as tremors and impaired mobility . At higher doses, it can lead to severe neurotoxicity, including convulsions, muscle rigidity, and even death . The threshold for toxic effects varies among different species, with some animals being more sensitive to cyphenothrin than others .

Metabolic Pathways

Cyphenothrin is metabolized through various pathways, including hydrolysis, oxidation, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of cyphenothrin, converting it into less toxic metabolites . These metabolic pathways help in detoxifying cyphenothrin and reducing its toxic effects on non-target organisms .

Transport and Distribution

Cyphenothrin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to transport proteins and accumulate in specific tissues, such as the nervous system and liver . The distribution of cyphenothrin within the body can influence its toxicity and effectiveness as an insecticide .

Subcellular Localization

Cyphenothrin localizes to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization can affect its activity and function, as it interacts with specific biomolecules within these compartments . For example, cyphenothrin can disrupt mitochondrial function by increasing ROS production and altering calcium homeostasis . These effects can lead to cellular dysfunction and contribute to its overall toxicity .

准备方法

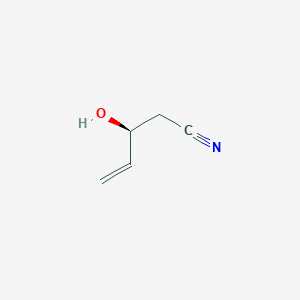

合成路线和反应条件: 氰戊菊酯通过多步合成方法合成,该方法涉及氰基(3-苯氧基苯基)甲基与2,2-二甲基-3-(2-甲基丙-1-烯基)环丙烷羧酸酯的酯化反应 . 反应条件通常包括使用有机溶剂和催化剂以促进酯化过程。

工业生产方法: 氰戊菊酯的工业生产涉及在受控条件下进行大规模酯化反应,以确保高收率和纯度。 该过程经过优化,可以以正确的比例生产所需的立体异构体,并采取严格的质量控制措施以保持一致性 .

化学反应分析

反应类型: 氰戊菊酯会经历各种化学反应,包括:

氧化: 氰戊菊酯可以被氧化形成相应的羧酸和醛。

还原: 还原反应可以将氰戊菊酯转化为其醇衍生物。

取代: 氰戊菊酯可以发生亲核取代反应,特别是在氰基上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 通常使用氢氧根离子和胺类等亲核试剂。

主要产物: 从这些反应中形成的主要产物包括各种羧酸、醛、醇和取代衍生物 .

相似化合物的比较

- Permethrin

- Cypermethrin

- Deltamethrin

- Tetramethrin

Comparison: Cyphenothrin is unique among pyrethroids due to its specific stereoisomeric composition, which enhances its insecticidal activity and reduces its toxicity to non-target organisms . Compared to permethrin and cypermethrin, cyphenothrin exhibits higher efficacy against resistant insect strains .

属性

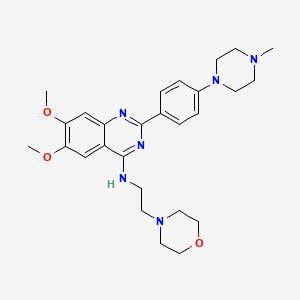

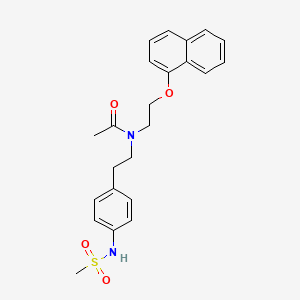

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDPATXIBIBRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032536 | |

| Record name | Cyphenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.0X10-2 mg/L (<9.0 ug/L) at 25 °C, In hexane 4.84, methanol 9.27 (both in g/100g, 20 degC | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.083 at 25 °C/25 °C | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.11X10-6 mm Hg at 30 °C, 9.0X10-7 mm Hg at 20 °C (0.12 mPa) | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The symptoms of poisoning caused by pyrethroids are characterized by ataxia, loss of coordination, hyperexcitation, convulsions, and paralysis. Depending on the type of pyrethroid, repetitive discharges and/or conduction block are observed in various regions of the nervous system. Type I pyrethroids as represented by allethrin and tetramethrin which lack a cyano group cause repetitive discharges in nerve fibers and nerve terminals leading to hyperexcitation of the animal. Type II pyrethroids as represented by cyphenothrin, deltamethrin and fenvalerate which contain a cyano group at the alpha-carbon cause nerve membrane depolarization and block leading to paralysis of the animal. Both types of action are ascribed to modifications of nerve membrane sodium channels which result in very slow gating kinetics. Patch clamp single channel recording experiments have clearly demonstrated that individual sodium channels are modified by tetramethrin in an all-or-none manner to give rise to a prolonged opening without change in conductance. Thus, it is concluded that the site of action of pyrethroids is the sodium channel, and that pyrethroids interact with the channel macromolecules that control the gating mechanism. | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellow liquid | |

CAS No. |

39515-40-7 | |

| Record name | Cyphenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyphenothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyphenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0IU5Y1R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyphenothrin, like other pyrethroids, primarily targets voltage-gated sodium channels in insect neurons. [] It binds to these channels, preventing them from closing properly. This leads to an influx of sodium ions into the neuron, causing hyperexcitation and ultimately paralysis and death of the insect. []

A: Yes, while both types target sodium channels, Type II pyrethroids like Cyphenothrin, which contain a cyano group, often cause more pronounced nerve membrane depolarization and block, leading to rapid paralysis. [] In contrast, Type I pyrethroids, lacking the cyano group, primarily induce repetitive discharges in nerve fibers, resulting in hyperexcitation. []

ANone: Cyphenothrin's molecular formula is C23H25NO3, and its molecular weight is 363.44 g/mol.

ANone: The provided research papers focus on the biological and environmental aspects of Cyphenothrin. Information about material compatibility would be found in technical data sheets provided by manufacturers.

A: Cyphenothrin is not a catalyst; it is an insecticide. Its mode of action relies on binding to and disrupting sodium channels in insects, not on catalyzing chemical reactions. []

A: While the provided research papers don't heavily feature computational studies, one study mentions the use of quantitative structure-activity relationship (QSAR) models to assess pyrethroid toxicity to fish. [] QSAR models can help predict the toxicity of new compounds based on their structural similarities to known compounds like Cyphenothrin.

A: The cyano group in Cyphenothrin, characteristic of Type II pyrethroids, contributes to its potent insecticidal activity by enhancing the binding affinity to sodium channels and promoting nerve membrane depolarization. []

A: Research suggests that the alcohol and acid moieties of Cyphenothrin play a role in its metabolic breakdown. [, ] Modifications to these regions could influence its degradation rate and potentially its persistence in the environment.

A: Studies have investigated various formulations of Cyphenothrin, including emulsion concentrates (ECs), suspension concentrates (SCs), and emulsifiable concentrates (EWs). These formulations aim to improve stability, handling, and application of the insecticide. [, , ]

A: Like many pyrethroids, Cyphenothrin is susceptible to degradation by factors like UV light and high temperatures. Formulations often incorporate stabilizers and UV protectants to mitigate these issues. [, ]

A: Research indicates that Cyphenothrin is primarily metabolized in the liver of mammals, involving enzymes like cytochrome P450 and carboxylesterases. []

A: Cyphenothrin has shown efficacy against a variety of insect pests, including mosquitoes (Culex, Aedes, Anopheles), fleas (Ctenocephalides felis), ticks (Haemaphysalis elliptica), cockroaches (Blattella germanica, Blatta orientalis), and clothes moths. [, , , , , , , ]

A: Yes, several studies investigated the efficacy of Cyphenothrin in real-world scenarios, including restaurants and urban cookhouses for cockroach control, as well as in agricultural settings for crop protection. [, , ]

A: Yes, studies have reported the development of resistance to pyrethroids, including Cyphenothrin, in German cockroaches. [, ]

A: Resistance mechanisms can involve mutations in the target site (sodium channels), making them less sensitive to the insecticide. Additionally, increased detoxification of the insecticide by metabolic enzymes in resistant insects can contribute to reduced efficacy. []

A: Cyphenothrin can negatively impact aquatic organisms like fish, causing histopathological changes in gills and affecting oxygen consumption. [, ] It can also harm beneficial insects, raising concerns about its effects on pollinators and natural pest control agents. []

ANone: The provided research papers primarily focus on Cyphenothrin's use as an insecticide and its environmental fate. Therefore, they do not provide in-depth information on these aspects, which are more relevant to its development as a pharmaceutical agent.

A: Yes, there are numerous alternative insecticides, including other pyrethroids (e.g., deltamethrin, permethrin), organophosphates (e.g., chlorpyrifos, propetamphos), neonicotinoids, and insect growth regulators. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

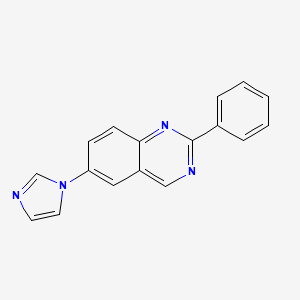

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B1669599.png)